molecular formula C21H20BrN3O3S B2797311 methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate CAS No. 1206997-28-5

methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate

Cat. No.: B2797311
CAS No.: 1206997-28-5
M. Wt: 474.37
InChI Key: IJRGKSFYPMVQOE-UHFFFAOYSA-N
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Description

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C21H20BrN3O3S and its molecular weight is 474.37. The purity is usually 95%.
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Biological Activity

Methyl 2-(5-(4-bromophenyl)-2-((2-oxo-2-(p-tolylamino)ethyl)thio)-1H-imidazol-1-yl)acetate is a synthetic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The compound can be synthesized through a multi-step process that involves the formation of an imidazole ring and subsequent modifications to introduce the bromophenyl and thioether moieties. Key steps include:

  • Formation of the Imidazole Ring : The synthesis begins with the reaction of appropriate precursors to create the imidazole structure.
  • Introduction of the Thioether Group : This is achieved through nucleophilic substitution reactions involving thiol derivatives.
  • Bromination : The introduction of the bromophenyl group is typically accomplished via electrophilic aromatic substitution.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives with imidazole structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of imidazole-based compounds. For example, derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion may exhibit similar effects, potentially targeting pathways involved in tumor growth and metastasis .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For instance, it may act as an inhibitor of α-glucosidase, which is relevant in managing diabetes by slowing carbohydrate absorption . This inhibition could lead to reduced postprandial blood glucose levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The compound likely interacts with key proteins or enzymes, altering their function and leading to biological responses.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
  • Modulation of Signaling Pathways : It may influence various signaling pathways associated with inflammation and cell survival, contributing to its therapeutic effects.

Case Studies

Several case studies have documented the efficacy of related compounds in clinical or preclinical settings:

  • Case Study 1 : A derivative showed significant antibacterial activity against resistant strains of Staphylococcus aureus, demonstrating its potential as an alternative treatment option .
  • Case Study 2 : In vitro studies revealed that a structurally similar compound induced apoptosis in breast cancer cell lines, suggesting a promising avenue for cancer therapy .

Properties

IUPAC Name

methyl 2-[5-(4-bromophenyl)-2-[2-(4-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20BrN3O3S/c1-14-3-9-17(10-4-14)24-19(26)13-29-21-23-11-18(25(21)12-20(27)28-2)15-5-7-16(22)8-6-15/h3-11H,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRGKSFYPMVQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.